Malonamide-13C3
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Overview
Description
Malonamide-13C3 is a labeled compound where the carbon atoms are isotopically enriched with carbon-13. This compound is a derivative of malonamide, which is known for its applications in various fields such as chemistry, biology, and medicine. The isotopic labeling with carbon-13 makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonamide-13C3 can be synthesized through a multi-component reaction involving isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules. This reaction is typically carried out in dichloromethane at ambient temperature . The process is efficient and yields the desired malonamide derivatives without the need for a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of multi-component reactions (MCRs) due to their efficiency and high atom economy. These reactions are favored in industrial settings for their ability to produce complex molecules in a single step, reducing the need for multiple purification processes .
Chemical Reactions Analysis
Types of Reactions
Malonamide-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Malonamide-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in multi-component reactions.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling.
Mechanism of Action
The mechanism of action of malonamide-13C3 involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it disrupts bacterial cell wall synthesis and biofilm formation, leading to increased bacterial killing and biofilm eradication . The isotopic labeling with carbon-13 allows for detailed studies of these mechanisms using NMR spectroscopy and other analytical techniques.
Comparison with Similar Compounds
Malonamide-13C3 can be compared with other malonamide derivatives and similar compounds:
Malonamide: The parent compound, used in various chemical and industrial applications.
Dibromo this compound: A derivative with bromine atoms, used in specific chemical reactions.
1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives: These compounds exhibit good activities against pests and are used in agricultural applications.
The uniqueness of this compound lies in its isotopic labeling, which enhances its utility in analytical and research applications, particularly in NMR spectroscopy.
Properties
Molecular Formula |
C3H6N2O2 |
---|---|
Molecular Weight |
105.070 g/mol |
IUPAC Name |
(1,2,3-13C3)propanediamide |
InChI |
InChI=1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)/i1+1,2+1,3+1 |
InChI Key |
WRIRWRKPLXCTFD-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH2]([13C](=O)N)[13C](=O)N |
Canonical SMILES |
C(C(=O)N)C(=O)N |
Origin of Product |
United States |
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